2,2-Difluoroethyl trifluoroacetate

Description

BenchChem offers high-quality 2,2-Difluoroethyl trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoroethyl trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

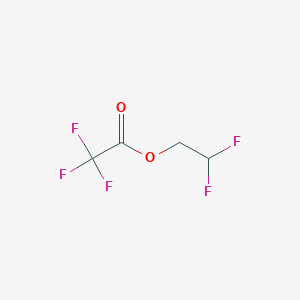

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c5-2(6)1-11-3(10)4(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFYLLCVNOHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631332 | |

| Record name | 2,2-Difluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-84-5 | |

| Record name | 2,2-Difluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoroethyl Trifluoroacetate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the 2,2-difluoroethyl group has emerged as a particularly valuable functionality. It serves as a lipophilic hydrogen bond donor and a stable bioisostere for moieties like alcohols, thiols, and ethers, making it a compelling building block for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

This technical guide provides a comprehensive overview of 2,2-difluoroethyl trifluoroacetate, a key reagent for introducing the 2,2-difluoroethyl group. We will delve into its physicochemical properties, provide detailed synthetic protocols, explore its reactivity and mechanistic underpinnings, and showcase its applications in contemporary drug development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2,2-difluoroethyl trifluoroacetate is paramount for its effective handling, reaction optimization, and purification.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H3F5O2 | [4] |

| Molecular Weight | 178.06 g/mol | [4] |

| Appearance | Colorless liquid (predicted) | N/A |

| Boiling Point | Estimated 80-100 °C | N/A |

| Density | Estimated 1.4-1.5 g/mL | N/A |

| Refractive Index | Estimated 1.3-1.4 | N/A |

Note: Experimental data for 2,2-difluoroethyl trifluoroacetate is not widely available. The estimated values are based on structurally similar compounds such as 2,2,2-trifluoroethyl trifluoroacetate and 2,2-difluoroethyl acetate.[5]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of 2,2-difluoroethyl trifluoroacetate. Below are the expected spectral characteristics based on analogous structures.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting a triplet of doublets for the methylene protons (-CH2-) due to coupling with both the geminal fluorine atoms and the adjacent proton.

-

δ 4.0-4.5 ppm (td, 2H, -OCH2CF2H) : The chemical shift is in the typical range for a methylene group attached to an oxygen atom and a difluorinated carbon. The triplet arises from coupling to the two fluorine atoms, and the doublet from coupling to the terminal hydrogen.

¹⁹F NMR: The fluorine NMR spectrum will be a key identifier for this molecule, showing two distinct signals.

-

δ -70 to -80 ppm (s, 3F, -C(O)CF3) : A singlet for the trifluoroacetyl group, with a chemical shift similar to that of trifluoroacetic acid.[6]

-

δ -120 to -130 ppm (dt, 2F, -OCH2CF2H) : A doublet of triplets for the difluoroethyl group. The doublet arises from coupling to the terminal proton, and the triplet from coupling to the adjacent methylene protons.

¹³C NMR: The carbon NMR will show four distinct signals.

-

δ 150-160 ppm (q, -C=O) : The carbonyl carbon of the trifluoroacetate group, showing quartet splitting due to coupling with the three fluorine atoms.

-

δ 110-120 ppm (q, -CF3) : The carbon of the trifluoroacetyl group, with a characteristic large one-bond C-F coupling constant.

-

δ 110-120 ppm (t, -CF2H) : The difluoromethyl carbon, appearing as a triplet due to coupling with the two fluorine atoms.

-

δ 60-70 ppm (t, -OCH2-) : The methylene carbon, showing triplet splitting due to coupling with the adjacent difluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the ester and C-F bonds.

-

1780-1800 cm⁻¹ (strong, C=O stretch) : A high-frequency carbonyl stretch is expected due to the electron-withdrawing effect of the trifluoromethyl group.

-

1100-1300 cm⁻¹ (very strong, C-F stretch) : Multiple strong bands corresponding to the C-F bond vibrations of the CF3 and CF2H groups.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show fragmentation patterns resulting from the loss of the trifluoroacetyl and difluoroethyl groups.

Synthesis and Purification

While a direct, optimized synthesis for 2,2-difluoroethyl trifluoroacetate is not extensively reported in the literature, a robust protocol can be designed based on the well-established synthesis of analogous esters, such as 2,2-difluoroethyl acetate.[7][8] The most straightforward approach involves the esterification of 2,2-difluoroethanol with a trifluoroacetylating agent.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2,2-difluoroethyl trifluoroacetate.

Detailed Experimental Protocol

Materials:

-

2,2-Difluoroethanol

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine (optional, as a scavenger for the acid byproduct)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-difluoroethanol (1.0 eq) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

If using pyridine, add it to the reaction mixture at this stage (1.1 eq).

-

Slowly add trifluoroacetic anhydride (1.1 eq) or trifluoroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess trifluoroacetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure 2,2-difluoroethyl trifluoroacetate.

Reactivity and Mechanistic Considerations

2,2-Difluoroethyl trifluoroacetate is a potent electrophile, primarily due to the strong electron-withdrawing nature of the trifluoroacetate group, which makes it an excellent leaving group. This reactivity profile makes the compound a valuable reagent for introducing the 2,2-difluoroethyl moiety onto various nucleophiles.

As a Difluoroethylating Agent

The primary application of 2,2-difluoroethyl trifluoroacetate in synthesis is as a difluoroethylating agent. It can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to form the corresponding difluoroethylated products. This transformation is particularly relevant in medicinal chemistry for the late-stage functionalization of complex molecules.[2][3]

Caption: General scheme for difluoroethylation using 2,2-difluoroethyl trifluoroacetate.

The reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the methylene carbon of the difluoroethyl group, displacing the trifluoroacetate anion. The rate of this reaction will be influenced by the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

Hydrolysis and Stability

Trifluoroacetate esters are known to be susceptible to hydrolysis, particularly under basic conditions. The hydrolysis of aryl trifluoroacetates has been shown to proceed via a general base-catalyzed addition of water to the carbonyl group.[9][10][11] A similar mechanism is expected for 2,2-difluoroethyl trifluoroacetate.

The presence of water in reaction mixtures or during storage can lead to the degradation of the reagent, forming 2,2-difluoroethanol and trifluoroacetic acid. Therefore, it is crucial to handle and store the compound under anhydrous conditions.

Applications in Drug Development

The 2,2-difluoroethyl group is increasingly being incorporated into drug candidates to enhance their therapeutic properties. Its ability to act as a lipophilic hydrogen bond donor can lead to improved binding interactions with target proteins.[2][3] Furthermore, the metabolic stability of the C-F bond can prevent oxidative degradation, leading to a longer half-life in vivo.[1]

While specific examples of drugs synthesized directly using 2,2-difluoroethyl trifluoroacetate are not abundant in the public domain, the utility of the 2,2-difluoroethyl moiety is well-documented. For instance, this group has been incorporated into inhibitors of kinesin spindle protein, which are being investigated as potential anticancer agents.[12] It is also used in the synthesis of inhibitors for the MexAB-OprM efflux pump in Pseudomonas aeruginosa, a mechanism that contributes to antibiotic resistance.[12]

Safety, Handling, and Storage

Safety Precautions:

-

Toxicity: While specific toxicity data for 2,2-difluoroethyl trifluoroacetate is limited, it should be handled with caution. Structurally related compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[13]

-

Corrosivity: Due to its potential to hydrolyze to trifluoroacetic acid, the compound may be corrosive.

-

Flammability: Based on analogous compounds, it is likely a flammable liquid.[14][15]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and incompatible materials such as strong bases, oxidizing agents, and moisture.

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Conclusion

2,2-Difluoroethyl trifluoroacetate is a valuable and reactive intermediate for the introduction of the 2,2-difluoroethyl group into organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the incorporation of this fluorinated motif can lead to significant improvements in the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the laboratory. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of reagents like 2,2-difluoroethyl trifluoroacetate in the drug discovery and development pipeline is set to increase.

References

-

Fernandez, M. A., & de Rossi, R. H. (n.d.). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. American Chemical Society. [Link]

-

Glaser, R., et al. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules. [Link]

-

de Rossi, R. H. (2016). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. ACS Figshare. [Link]

- Vertex AI Search. (n.d.).

-

de Rossi, R. H. (n.d.). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. ACS Publications. [Link]

-

Robertson, R. E. (1968). Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. Canadian Journal of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. [Link]

- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.

-

ResearchGate. (n.d.). 2,2‐Difluoroethylation of drug targets. [Link]

-

SpectraBase. (n.d.). 2,2-DIFLUOROETHYL-TRIFLUOROACETATE. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]

-

ChemRxiv. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. [Link]

-

(n.d.). MSDS of 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]

-

ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies.... [Link]

- Google Patents. (n.d.). WO2013010985A1 - Process for preparing 2,2-difluoroethanol.

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoroacetate. [Link]

-

Organic Syntheses Procedure. (n.d.). trifloroacetyl triflate. [Link]

-

Journal of the Chemical Society B. (n.d.). The thermal decomposition of trifluoroacetic acid. [Link]

-

AMERICAN ELEMENTS. (n.d.). 2,2-difluoroethyl 2,2-difluoroacetate. [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Semantic Scholar. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carb. [Link]

-

PMC - NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]

-

(n.d.). 19F NMR Reference Standards. [Link]

-

PubChem. (n.d.). 2,2-Difluoroethylacetate. [Link]

-

PubChem. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]

-

(n.d.). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. [Link]

-

ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Infrared matrix-isolation spectroscopy of trifluoroacetic acid hydrates. [Link]

-

NIST WebBook. (n.d.). Ethanol, 2,2,2-trifluoro-. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. innospk.com [innospk.com]

- 6. colorado.edu [colorado.edu]

- 7. 2,2-Difluoroethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 8. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 [smolecule.com]

- 13. capotchem.cn [capotchem.cn]

- 14. synquestlabs.com [synquestlabs.com]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,2-Difluoroethyl trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Fluorinated Esters

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable in the development of novel therapeutics and advanced materials.[1][2] This guide focuses on 2,2-Difluoroethyl trifluoroacetate (CAS Number: 7556-84-5) , a member of the fluorinated ester family.

It is important to note that while this compound is commercially available for research purposes, detailed public information regarding its synthesis, comprehensive physicochemical properties, and specific applications is limited.[3][4] Therefore, to provide a thorough and practical resource, this guide will present the available data for 2,2-Difluoroethyl trifluoroacetate and draw insightful comparisons with its structurally similar and more extensively documented analogs: 2,2-Difluoroethyl Acetate (CAS: 1550-44-3) and 2,2,2-Trifluoroethyl trifluoroacetate (CAS: 407-38-5) . By examining the subtle yet significant differences in their structures, we can better understand the potential properties and applications of the title compound.

Physicochemical Properties: A Comparative Analysis

| Property | 2,2-Difluoroethyl trifluoroacetate | 2,2-Difluoroethyl Acetate | 2,2,2-Trifluoroethyl trifluoroacetate |

| CAS Number | 7556-84-5[5] | 1550-44-3 | 407-38-5[6] |

| Molecular Formula | C₄H₃F₅O₂[5] | C₄H₆F₂O₂ | C₄H₂F₆O₂[6] |

| Molecular Weight | 178.06 g/mol [4][5] | 124.09 g/mol | 196.05 g/mol [7] |

| Boiling Point | Data not available | 71.5 °C at 760 mmHg | 55 °C |

| Density | Data not available | 1.135 g/cm³ | 1.464 g/mL at 25 °C |

| Refractive Index | Data not available | 1.352 | n20/D 1.277 |

The increasing fluorine content from 2,2-Difluoroethyl Acetate to 2,2,2-Trifluoroethyl trifluoroacetate correlates with a significant increase in molecular weight and density. The boiling point, however, decreases, which can be attributed to the reduction in intermolecular dipole-dipole interactions due to the high electronegativity of the fluorine atoms. It is plausible that the properties of 2,2-Difluoroethyl trifluoroacetate would fall between these two analogs.

Synthesis of Fluorinated Esters: A Mechanistic Perspective

The synthesis of fluorinated esters like 2,2-Difluoroethyl trifluoroacetate typically involves the esterification of a fluorinated alcohol with a fluorinated carboxylic acid or its derivative. A probable synthetic route for 2,2-Difluoroethyl trifluoroacetate is the reaction of 2,2-difluoroethanol with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,2-Difluoroethyl trifluoroacetate.

Detailed Experimental Protocol: Synthesis of 2,2-Difluoroethyl Acetate

Reaction: ClCH₂CHF₂ + CH₃COOK → CH₃COOCH₂CHF₂ + KCl

Step-by-Step Methodology:

-

Reactor Setup: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser is charged with 148 g (1.475 mol) of potassium acetate and 300 ml of dimethyl sulfoxide.

-

Heating: The mixture is heated to 120°C.

-

Addition of Reactant: A mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 ml of dimethyl sulfoxide is added dropwise over one hour.

-

Reaction: The reaction mixture is stirred at 120°C for an additional 1.5 hours.

-

Monitoring: The reaction progress is monitored by gas chromatography to ensure complete conversion of the 2,2-difluoro-1-chloroethane.

-

Workup and Purification: After cooling to room temperature, the desired 2,2-difluoroethyl acetate is obtained by distillation. This process has a reported yield of 90.8%.

This protocol illustrates a common strategy for synthesizing fluorinated esters and could likely be adapted for the synthesis of 2,2-Difluoroethyl trifluoroacetate by using potassium trifluoroacetate instead of potassium acetate.

Applications in Research and Drug Development

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and therapeutic efficacy.[1] Fluorinated esters serve as important building blocks in the synthesis of active pharmaceutical ingredients (APIs).

-

2,2-Difluoroethyl Acetate is utilized as an intermediate in pharmaceutical research and in the development of new materials, such as fluorinated polymers with exceptional chemical resistance and thermal stability.[1] It also finds application in the agricultural sector for the synthesis of fluorine-containing pesticides.[1]

-

2,2,2-Trifluoroethyl trifluoroacetate is a key reagent in the synthesis of various fluorinated organic compounds.[8] Its applications extend to materials science as an intermediate for fluorinated polymers and coatings.[8] In medicinal chemistry, it plays a role in the design of fluorine-containing drugs to enhance bioavailability and metabolic stability.[8]

Given these applications, 2,2-Difluoroethyl trifluoroacetate is likely a valuable intermediate for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. The combination of the difluoroethyl and trifluoroacetyl moieties offers a unique structural motif for fine-tuning the properties of target compounds.

Safety and Handling

Detailed safety information for 2,2-Difluoroethyl trifluoroacetate is limited, but available data indicates it is a hazardous substance.

Hazard Identification:

-

GHS Pictograms: Flame, Corrosive

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P233 (Keep container tightly closed), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Outlook

2,2-Difluoroethyl trifluoroacetate represents a potentially valuable, yet under-documented, building block in the field of fluorine chemistry. While a comprehensive profile of this compound is not publicly available, by examining its structure in the context of related fluorinated esters, we can appreciate its potential utility in the synthesis of novel pharmaceuticals and advanced materials. Further research into the specific properties and reactivity of 2,2-Difluoroethyl trifluoroacetate will undoubtedly open new avenues for its application.

References

- Exploring the Versatility of 2,2-Difluoroethyl Acetate in Fluorochemical Applic

-

Chemsrc. 2,2-difluoroethyl 2,2,2-trifluoroacetate | CAS#:7556-84-5. [Link]

- Google Patents. Process for preparing 2,2-difluoroethanol.

-

Oxford Academic. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects | National Science Review. [Link]

-

NIST WebBook. Acetic acid, trifluoro-, 2,2,2-trifluoroethyl ester. [Link]

- Google Patents. Process for preparing 2,2-difluoroethanol.

-

PubChem. 2,2,2-Trifluoroethyl trifluoroacetate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Acetic acid, trifluoro-, 2,2,2-trifluoroethyl ester [webbook.nist.gov]

- 7. 2,2,2-Trifluoroethyl trifluoroacetate | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Trifluoroacetate: Properties, Synthesis, and Applications

A Note on Chemical Nomenclature: Initial searches for "2,2-Difluoroethyl trifluoroacetate" did not yield a significant body of specific scientific literature or cataloged data. However, extensive information is available for the closely related compound, 2,2,2-Trifluoroethyl trifluoroacetate . This guide will focus on the latter, a well-documented and commercially significant chemical, assuming it to be the compound of primary interest for researchers, scientists, and drug development professionals.

Introduction

2,2,2-Trifluoroethyl trifluoroacetate (TFETFA) is a fluorinated ester of significant interest in various scientific and industrial domains. Characterized by the presence of two trifluoromethyl groups, this compound exhibits unique physicochemical properties that render it a valuable building block in organic synthesis and a versatile solvent.[1] Its heightened stability and specific reactivity, conferred by the fluorine atoms, make it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers and coatings.[1] This guide provides a comprehensive overview of TFETFA, delving into its fundamental properties, synthesis methodologies, and key applications, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been elucidated through gas-phase electron-diffraction data, complemented by ab initio and DFT calculations. The compound's key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 196.05 g/mol | PubChem[2] |

| Molecular Formula | C₄H₂F₆O₂ | PubChem[2] |

| CAS Number | 407-38-5 | Sigma-Aldrich |

| Density | 1.464 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 55 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.277 | Sigma-Aldrich |

| Vapor Pressure | 3.34 psi at 20 °C | Sigma-Aldrich |

| InChI Key | ZKUJOCJJXCPCFS-UHFFFAOYSA-N | Sigma-Aldrich |

Molecular Structure:

Caption: 2D structure of 2,2,2-Trifluoroethyl trifluoroacetate.

Synthesis of 2,2,2-Trifluoroethyl Trifluoroacetate

The synthesis of TFETFA can be achieved through several routes, with the esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol being a common laboratory and industrial method.

Conceptual Synthesis Workflow:

Caption: Generalized workflow for the synthesis of TFETFA.

Experimental Protocol: Esterification of Trifluoroacetic Acid

This protocol describes a representative method for the synthesis of 2,2,2-trifluoroethyl trifluoroacetate.

Materials:

-

Trifluoroacetic acid (TFA)

-

2,2,2-Trifluoroethanol (TFE)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Reaction flask with reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trifluoroacetic acid and 2,2,2-trifluoroethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for several hours to drive the esterification to completion. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude product by fractional distillation to obtain pure 2,2,2-trifluoroethyl trifluoroacetate.

Causality in Experimental Choices:

-

Acid Catalyst: The use of a strong acid like sulfuric acid is crucial to protonate the carbonyl oxygen of the trifluoroacetic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group of 2,2,2-trifluoroethanol.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy for the esterification reaction, which is typically endothermic.

-

Aqueous Work-up: The washing steps are essential to remove the acid catalyst and any unreacted trifluoroacetic acid, which could otherwise co-distill with the product or cause decomposition during heating.

-

Fractional Distillation: This purification technique is effective in separating the desired ester from any remaining starting materials or byproducts based on differences in their boiling points.

Applications in Research and Development

The unique properties of TFETFA make it a valuable tool in several areas of chemical research and development.

-

Pharmaceutical and Agrochemical Synthesis: As a fluorinated building block, TFETFA is instrumental in the synthesis of complex, fluorine-containing molecules. The incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and agrochemicals.[1]

-

Solvent for Chemical Reactions: Its ability to dissolve a wide range of organic compounds, coupled with its chemical stability, makes it an effective solvent for various chemical transformations.[1]

-

Materials Science: TFETFA serves as a key intermediate in the development of fluorinated polymers and coatings. These materials are prized for their high thermal stability, chemical resistance, and low surface energy.[1]

-

Catalysis Research: The hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complexes has been a subject of research, highlighting its utility in studying catalytic processes.

Safety and Handling

2,2,2-Trifluoroethyl trifluoroacetate is a hazardous chemical that requires careful handling in a well-ventilated laboratory setting.

GHS Hazard Classification:

-

Flammable Liquids: Category 2 (Highly flammable liquid and vapor).[2]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,2,2-trifluoroethyl trifluoroacetate.

-

¹H NMR: Spectral data is available and can be used to confirm the presence of the ethyl group protons.[2]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[2]

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds, allowing for the characterization of the two distinct trifluoromethyl groups.[2]

-

Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-F bonds.[2]

Conclusion

2,2,2-Trifluoroethyl trifluoroacetate is a highly versatile and valuable compound in modern chemistry. Its unique combination of properties, stemming from the presence of multiple fluorine atoms, makes it an indispensable tool for researchers and professionals in drug development, agrochemical synthesis, and materials science. A thorough understanding of its physicochemical properties, synthesis, and safe handling is paramount for its effective and responsible utilization in advancing scientific innovation.

References

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,2,2-Trifluoroethyl trifluoroacetate. Retrieved from [Link]

Sources

"2,2-Difluoroethyl trifluoroacetate" chemical structure

An In-Depth Technical Guide to 2,2-Difluoroethyl trifluoroacetate

Introduction: A Key Fluorinated Building Block

2,2-Difluoroethyl trifluoroacetate (CAS No. 7556-84-5) is a fluorinated ester of significant interest to researchers in synthetic chemistry, drug discovery, and materials science.[1] Its structure uniquely combines a trifluoroacetyl group, known for its high reactivity and utility as a protecting group or in derivatization, with a 2,2-difluoroethyl moiety.[2] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased bioavailability, and modulated acidity or basicity of the parent compound.

This guide serves as a technical resource for professionals, providing a comprehensive overview of the compound's properties, a robust synthesis protocol grounded in established chemical principles, detailed analytical characterization, and insights into its applications and safe handling. As a Senior Application Scientist, the information herein is synthesized to bridge theoretical knowledge with practical, field-proven insights.

Physicochemical and Computed Properties

Quantitative data for 2,2-difluoroethyl trifluoroacetate is not extensively published. The following table summarizes its core identifiers and key computed properties, providing a foundational dataset for researchers.[3] For context, experimental data for structurally similar and commercially available compounds are provided for comparison, but should not be used as direct substitutes.

| Property | Value for 2,2-Difluoroethyl trifluoroacetate | Reference / Note |

| CAS Number | 7556-84-5 | [1] |

| Molecular Formula | C₄H₃F₅O₂ | [3] |

| Molecular Weight | 178.06 g/mol | [3][4] |

| Form | Liquid | [4] |

| Purity | >97% | [4] |

| Exact Mass | 178.00532 g/mol | [3][5] |

| Topological Polar Surface Area (PSA) | 26.3 Ų | [3] |

| Computed LogP | 1.357 | [3] |

| Boiling Point | Not Published (Analog: 2,2,2-Trifluoroethyl trifluoroacetate is 55 °C) | |

| Density | Not Published (Analog: 2,2,2-Trifluoroethyl trifluoroacetate is 1.464 g/mL at 25 °C) |

Synthesis: Esterification via a Highly Reactive Anhydride

Scientific Rationale for Synthetic Route

The most logical and efficient synthesis of 2,2-difluoroethyl trifluoroacetate is the direct esterification of 2,2-difluoroethanol with trifluoroacetic anhydride (TFAA). This choice is underpinned by several key chemical principles:

-

High Reactivity of TFAA: Trifluoroacetic anhydride is a powerful acylation agent, significantly more reactive than trifluoroacetic acid.[2] The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Favorable Thermodynamics: The reaction produces the desired ester and trifluoroacetic acid (TFA) as a byproduct. Unlike acid-catalyzed esterifications with carboxylic acids, this reaction does not produce water, which would establish an equilibrium and require removal to drive the reaction to completion.[6] The reaction with an anhydride is essentially irreversible.

-

Precursor Availability: The starting material, 2,2-difluoroethanol, can be readily prepared via processes such as the reduction of methyl or ethyl difluoroacetate.[7][8]

Synthesis Workflow Diagram

Sources

- 1. Page loading... [guidechem.com]

- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 3. 2,2-difluoroethyl 2,2,2-trifluoroacetate | CAS#:7556-84-5 | Chemsrc [chemsrc.com]

- 4. 2,2-Difluoroethyl trifluoroacetate | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ijmr.net.in [ijmr.net.in]

- 7. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 8. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoroethyl Trifluoroacetate

Abstract: This whitepaper provides a comprehensive technical overview of the primary synthesis pathway for 2,2-Difluoroethyl trifluoroacetate, a fluorinated compound of interest in pharmaceutical and agrochemical research. The document elucidates the core chemical principles, provides detailed experimental protocols, and addresses critical safety considerations. The synthesis primarily involves the esterification of 2,2-difluoroethanol with trifluoroacetic anhydride. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust framework for the safe and efficient laboratory-scale production of this important intermediate.

Introduction and Significance

2,2-Difluoroethyl trifluoroacetate is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2,2-difluoroethyl group into target molecules. Its unique electronic properties, conferred by the fluorine atoms, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Understanding the nuances of its synthesis is therefore of paramount importance for chemists working in medicinal and process chemistry.

The principal and most direct route to 2,2-Difluoroethyl trifluoroacetate is the esterification of 2,2-difluoroethanol with a suitable trifluoroacetylating agent. Among the available reagents, trifluoroacetic anhydride (TFAA) is often preferred due to its high reactivity, which facilitates a rapid and often quantitative conversion under mild conditions.[1] This guide will focus on this primary pathway, detailing the underlying mechanism, a validated experimental protocol, and essential safety measures.

The Core Synthesis Pathway: Esterification

The synthesis of 2,2-Difluoroethyl trifluoroacetate is achieved through the nucleophilic acyl substitution reaction between 2,2-difluoroethanol and trifluoroacetic anhydride. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a trifluoroacetate anion, a good leaving group, to form the desired ester and trifluoroacetic acid as a byproduct.

Caption: Esterification of 2,2-difluoroethanol with TFAA.

The reaction is typically conducted in an aprotic solvent to prevent side reactions with the highly reactive trifluoroacetic anhydride. The choice of solvent is critical and is often a chlorinated solvent like dichloromethane due to its inertness and ease of removal.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the laboratory-scale synthesis of 2,2-Difluoroethyl trifluoroacetate.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,2-Difluoroethanol | C₂H₄F₂O | 82.05 | ≥98% | Standard chemical suppliers |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | ≥99% | Standard chemical suppliers |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Standard chemical suppliers |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent Grade | Standard chemical suppliers |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous, Granular | Standard chemical suppliers |

3.2. Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 2,2-difluoroethanol (8.2 g, 0.1 mol) and anhydrous dichloromethane (100 mL). The flask is then cooled to 0 °C in an ice bath.

-

Addition of Trifluoroacetic Anhydride: Trifluoroacetic anhydride (23.1 g, 0.11 mol) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Quenching: The reaction mixture is carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the trifluoroacetic acid byproduct. Caution is advised as this will generate CO₂ gas.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure to yield 2,2-Difluoroethyl trifluoroacetate as a colorless liquid.

3.3. Expected Yield and Purity

Following this protocol, a typical yield of 85-95% of 2,2-Difluoroethyl trifluoroacetate with a purity of >98% (as determined by GC-MS) can be expected.

Safety Considerations: Handling Trifluoroacetic Anhydride

Trifluoroacetic anhydride is a highly corrosive, moisture-sensitive, and volatile liquid that requires careful handling in a well-ventilated fume hood.[2][3][4][5]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

-

Inert Atmosphere: Handle TFAA under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[2]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]

-

Quenching: Exercise extreme caution when quenching the reaction with aqueous solutions, as the reaction with water is violent and exothermic.[2][3]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[5] Do not use water to clean up spills.[2]

Caption: Safety workflow for handling TFAA.

Characterization and Quality Control

The identity and purity of the synthesized 2,2-Difluoroethyl trifluoroacetate should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and identifying any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong carbonyl (C=O) stretching frequency for the ester group.

Conclusion

The synthesis of 2,2-Difluoroethyl trifluoroacetate via the esterification of 2,2-difluoroethanol with trifluoroacetic anhydride is a reliable and efficient method. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can confidently produce this valuable fluorinated intermediate for their synthetic endeavors. The key to a successful synthesis lies in the careful control of reaction conditions and the meticulous handling of the highly reactive trifluoroacetic anhydride.

References

- Thermo Fisher Scientific. (2010).

- Synquest Labs. Trifluoroacetic anhydride.

- Carl ROTH.

- Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS.

- CDH Fine Chemical.

- ChemicalBook. Trifluoroacetic anhydride- an important organic reagent.

Sources

Unveiling the Insidious Action of 2,2-Difluoroethyl Trifluoroacetate: A Technical Guide to its Bioactivation and Cellular Consequences

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 2,2-Difluoroethyl trifluoroacetate, a compound of interest in various chemical and biomedical research fields. The central hypothesis of its biological activity revolves around its in vivo hydrolysis into two key metabolites: 2,2-Difluoroethanol and Trifluoroacetic acid (TFA). This document provides a comprehensive exploration of this bioactivation cascade, from the initial enzymatic cleavage of the parent ester to the subsequent metabolic transformations and the ultimate cellular and systemic ramifications of its byproducts. We will delve into the enzymatic players likely responsible for its metabolism, the toxicokinetics of its metabolites, and the downstream cellular signaling pathways perturbed by these chemical entities. This guide is intended to serve as a foundational resource for researchers investigating the biological effects of this and similar fluorinated compounds.

Introduction: The Latent Threat of a Seemingly Stable Ester

2,2-Difluoroethyl trifluoroacetate is a fluorinated ester with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While the intact molecule may exhibit limited direct biological activity, its true mechanism of action is unveiled upon its introduction into a biological system. The ester linkage is susceptible to enzymatic hydrolysis, a common metabolic pathway for many xenobiotics.[3] This initial cleavage unleashes two distinct fluorinated molecules, 2,2-Difluoroethanol and Trifluoroacetic acid (TFA), each with its own unique toxicological profile and mechanism of action. This guide will dissect this sequential process, providing a detailed understanding of how 2,2-Difluoroethyl trifluoroacetate exerts its biological effects.

The Initial Step: Enzymatic Hydrolysis

The journey of 2,2-Difluoroethyl trifluoroacetate's bioactivation begins with the cleavage of its ester bond. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs).[4] These ubiquitous enzymes are found in various tissues, including the liver, intestines, and blood, and are responsible for the hydrolysis of a wide array of ester-containing compounds.[3]

Studies have demonstrated that fluorinated esters can serve as substrates for carboxylesterases.[5] The presence of fluorine atoms can influence the rate of hydrolysis, but the fundamental mechanism remains the same. The trifluoromethyl group in the trifluoroacetate moiety and the difluoroethyl group are strong electron-withdrawing groups, which can impact the susceptibility of the carbonyl carbon to nucleophilic attack by the serine hydrolase active site of carboxylesterases.

Experimental Protocol: In Vitro Hydrolysis Assay

To confirm the susceptibility of 2,2-Difluoroethyl trifluoroacetate to enzymatic hydrolysis, an in vitro assay using purified carboxylesterases or liver microsomes can be performed.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Enzyme Source: Use either commercially available purified porcine liver esterase or prepared liver microsomes from a relevant species (e.g., rat, human).

-

Substrate Addition: Add a known concentration of 2,2-Difluoroethyl trifluoroacetate (dissolved in a suitable solvent like DMSO at a final concentration of <1%) to the reaction mixture.

-

Initiation of Reaction: Add the enzyme source to the reaction mixture to initiate the hydrolysis.

-

Incubation: Incubate the reaction at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding a strong acid (e.g., trichloroacetic acid) or a suitable organic solvent.

-

Analysis: Analyze the quenched samples for the disappearance of the parent compound and the appearance of 2,2-Difluoroethanol and Trifluoroacetic acid using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

The Metabolic Fate of 2,2-Difluoroethanol: A Pathway to Toxicity

Once liberated, 2,2-Difluoroethanol enters a metabolic pathway that mirrors that of its more extensively studied analog, 2,2,2-Trifluoroethanol (TFE).[6][7] The toxicity of these fluoroethanols is not inherent to the parent alcohol but is a consequence of their metabolic activation.

The primary route of metabolism involves oxidation to an aldehyde intermediate, followed by further oxidation to a carboxylic acid. In the case of 2,2-Difluoroethanol, this pathway leads to the formation of difluoroacetaldehyde and subsequently difluoroacetic acid. However, given the structural similarity to TFE, which is metabolized to trifluoroacetaldehyde and then to trifluoroacetic acid, it is plausible that a similar pathway to toxic intermediates exists. The toxicity of TFE is attributed to the metabolic formation of 2,2,2-trifluoroacetaldehyde and a subsequent oxidative intermediate.[8]

Studies on 2,2,2-Trifluoroethanol have implicated cytochrome P450 enzymes, particularly CYP2E1, in its oxidation to the corresponding aldehyde.[6] It is highly probable that 2,2-Difluoroethanol is also a substrate for these enzymes. The resulting difluoroacetaldehyde is a reactive species that can contribute to cellular toxicity.

Trifluoroacetic Acid (TFA): The Persistent Metabolite and its Systemic Effects

Trifluoroacetic acid (TFA), the other product of the initial hydrolysis, is a stable and persistent metabolite.[9] Unlike many other organic acids, TFA is not readily metabolized further in mammals and is primarily excreted unchanged in the urine.[9]

Toxicokinetics of TFA

TFA is rapidly absorbed into the systemic circulation. Due to its high water solubility, it is distributed throughout the body. While it does not significantly accumulate in fatty tissues, it can be found in various organs and bodily fluids.

| Parameter | Value | Reference |

| Absorption | Rapid | [10] |

| Distribution | Systemic | [10] |

| Metabolism | Minimal to none in mammals | [9] |

| Excretion | Primarily via urine | [9] |

Cellular and Systemic Effects of TFA

While generally considered to have low acute toxicity, chronic exposure to TFA can lead to adverse effects. The primary target organ for TFA toxicity appears to be the liver.[9]

Key cellular effects of TFA include:

-

Alterations in Glycoprotein Synthesis: Studies have shown that TFA can affect the incorporation of mannose into glycoproteins and dolichol-linked oligosaccharides in glioma cells, suggesting an impact on protein synthesis and modification.[11]

-

Stimulation of Cell Growth: In some cell lines, TFA has been observed to cause a slight enhancement of cell growth and DNA synthesis.[11]

The precise molecular mechanisms underlying these effects are still under investigation. However, the accumulation of this persistent metabolite raises concerns about the potential for long-term health consequences following exposure to its precursors.

Integrated Mechanism of Action: A Two-Pronged Assault

The mechanism of action of 2,2-Difluoroethyl trifluoroacetate is a multi-step process that can be summarized as a "two-pronged assault" on the biological system.

-

Initial Hydrolysis: The parent ester is cleaved by carboxylesterases, releasing 2,2-Difluoroethanol and TFA.

-

Metabolic Activation and Acute Toxicity: 2,2-Difluoroethanol is metabolized to a reactive aldehyde, which can cause direct cellular damage.

-

Persistent Metabolite and Chronic Effects: TFA, being metabolically stable, circulates in the body and can exert more subtle, long-term effects on cellular processes, particularly in the liver.

Conclusion and Future Directions

The mechanism of action of 2,2-Difluoroethyl trifluoroacetate is a compelling example of metabolic activation, where a seemingly inert parent compound is transformed into biologically active and potentially toxic metabolites. The key to understanding its effects lies in dissecting the individual contributions of its hydrolysis products, 2,2-Difluoroethanol and Trifluoroacetic acid.

Further research is warranted to:

-

Identify the specific human carboxylesterase isozymes responsible for the hydrolysis of 2,2-Difluoroethyl trifluoroacetate.

-

Fully characterize the metabolic pathway of 2,2-Difluoroethanol and identify all resulting metabolites.

-

Elucidate the precise molecular targets of difluoroacetaldehyde and TFA to better understand their cellular toxicity and systemic effects.

This technical guide provides a solid framework for understanding the core mechanism of action of 2,2-Difluoroethyl trifluoroacetate. By focusing on the principles of in vivo hydrolysis and metabolic activation, researchers can better predict and assess the biological consequences of exposure to this and other related fluorinated esters.

References

-

Imai, T. (2021). Human Carboxylesterases and Fluorescent Probes to Image Their Activity in Live Cells. NIH National Library of Medicine. [Link]

-

Mendz, G. L., Lim, T. N., & Hazell, S. L. (1993). Fluorinated probes to measure carboxylesterase activities using 19F NMR spectroscopy: application to erythrocytes and Helicobacter pylori. Archives of Biochemistry and Biophysics, 305(2), 252–260. [Link]

-

National Toxicology Program. (1990). XII. BIOLOGICAL AND HEALTH EFFECTS. In Technical Report on the Toxicity Studies of Sodium Trifluoroacetate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]

-

Haley, J. (n.d.). Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7. Haley Organics. [Link]

-

Tsai, M. C., & Chang, Y. C. (1993). Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells. Neurochemical Research, 18(7), 743–749. [Link]

-

Fraser, J. M., & Kaminsky, L. S. (1988). Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. Toxicology and Applied Pharmacology, 94(2), 202–210. [Link]

-

Wang, Y., et al. (2020). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. Frontiers in Pharmacology, 11, 584. [Link]

-

PubChem. (n.d.). 2,2-Difluoroethan-1-ol. PubChem. [Link]

-

Kaminsky, L. S., & Fraser, J. M. (1987). Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. Toxicology and Applied Pharmacology, 89(2), 202–210. [Link]

-

Cousins, I. T., et al. (2020). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology, 54(17), 10464–10466. [Link]

-

Umweltbundesamt. (2021). Trifluoroacetate (TFA): Laying the foundations for effective mitigation – Spatial analysis of the input pathways into the water cycle. Umweltbundesamt. [Link]

-

Laizure, S. C., et al. (2021). Human carboxylesterases and fluorescent probes to image their activity in live cells. NIH National Library of Medicine. [Link]

-

Martin, J. W., et al. (2003). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. Chemical Research in Toxicology, 16(2), 201–210. [Link]

-

Ingenuity Pathway Analysis. (2026). Proteomic insights into extinction memory deficits in stress-susceptible female rats. Ingenuity Pathway Analysis. [Link]

-

Edwards, R., & Cole, D. J. (2006). Carboxylesterase Activities Toward Pesticide Esters in Crops and Weeds. Phytochemistry, 67(22), 2474–2481. [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia. [Link]

-

Treble, D. H. (1962). The metabolism of 2-fluoroethanol. The Biochemical Journal, 82(1), 129–134. [Link]

-

Todea, A., et al. (2019). Enzymatic Synthesis of Short-Chain Flavor Esters From Natural Sources Using Tailored Magnetic Biocatalysts. Food Chemistry, 297, 124976. [Link]

-

de Oliveira, D., et al. (2020). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 10(12), 1433. [Link]

-

Fraser, J. M., & Kaminsky, L. S. (1988). 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid. Toxicology and Applied Pharmacology, 94(2), 211–219. [Link]

-

Kruis, A. J., et al. (2019). Microbial production of short and medium chain esters: Enzymes, pathways, and applications. Biotechnology Advances, 37(7), 107407. [Link]

-

Wang, Y., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 969431. [Link]

-

ChemSynthesis. (n.d.). 2,2-difluoroethanol. ChemSynthesis. [Link]

-

Carney, C. E., et al. (2011). PET of glial metabolism using 2-18F-fluoroacetate. Journal of Nuclear Medicine, 52(10), 1625–1632. [Link]

-

Kruis, A. J., et al. (2019). Microbial production of short and medium chain esters: Enzymes, pathways, and applications. Biotechnology Advances, 37(7), 107407. [Link]

-

Oakwood Chemical. (n.d.). 2,2-Difluoroethanol. Oakwood Chemical. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]

- 3. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated probes to measure carboxylesterase activities using 19F NMR spectroscopy: application to erythrocytes and Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. csl.noaa.gov [csl.noaa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,2-Difluoroethyl trifluoroacetate: A Predictive Analysis

Introduction

Welcome to an in-depth technical guide on the spectroscopic characterization of 2,2-Difluoroethyl trifluoroacetate. This document is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this fluorinated ester. In the ever-evolving landscape of pharmaceutical and materials science, fluorinated organic compounds play a pivotal role due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoroethyl trifluoroacetate, with its distinct arrangement of five fluorine atoms, presents a compelling case for detailed spectroscopic analysis.

Our exploration will encompass the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the theoretical underpinnings of the expected spectral features, present predicted data in a clear and concise format, and provide detailed experimental protocols for acquiring such data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2,2-Difluoroethyl trifluoroacetate is characterized by a trifluoroacetyl group ester-linked to a 2,2-difluoroethanol moiety. This unique combination of a trifluoromethyl group on the acyl side and a difluoromethyl group on the alkyl side gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Insight

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,2-Difluoroethyl trifluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting two main signals corresponding to the methylene (-CH₂-) and the terminal methoxy protons. However, the coupling with the adjacent fluorine atoms will lead to characteristic splitting patterns.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 4.5 - 4.8 | Triplet of triplets (tt) | JHF ≈ 14 Hz, JHF ≈ 4 Hz | O-CH₂-CHF₂ |

| ~ 6.1 - 6.4 | Triplet of triplets (tt) | JHF ≈ 56 Hz, JHH ≈ 4 Hz | O-CH₂-CHF₂ |

Causality Behind Predictions:

-

The -CH₂- group is adjacent to an oxygen atom and a difluoromethyl group, both of which are electron-withdrawing. This will cause a downfield shift, predicted to be in the range of 4.5 - 4.8 ppm. The protons will be split by the two geminal fluorine atoms into a triplet (JHF ≈ 14 Hz) and further split by the proton on the difluoromethyl group into another triplet (JHH ≈ 4 Hz), resulting in a triplet of triplets.

-

The -CHF₂ proton is directly attached to a carbon bearing two fluorine atoms, leading to a significant downfield shift, predicted to be between 6.1 and 6.4 ppm. This proton will be split by the two geminal fluorine atoms into a triplet (JHF ≈ 56 Hz) and by the two adjacent methylene protons into a triplet (JHH ≈ 4 Hz), also resulting in a triplet of triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct carbon signals, all of which will exhibit coupling with the fluorine atoms.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 65 - 70 | Triplet (t) | JCF ≈ 25 Hz | O-CH₂-CHF₂ |

| ~ 110 - 115 | Triplet (t) | JCF ≈ 240 Hz | O-CH₂-CHF₂ |

| ~ 115 - 120 | Quartet (q) | JCF ≈ 290 Hz | CF₃-C=O |

| ~ 155 - 160 | Quartet (q) | JCF ≈ 40 Hz | CF₃-C=O |

Causality Behind Predictions:

-

The O-CH₂- carbon is shifted downfield due to the attached oxygen. It will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (²JCF).

-

The -CHF₂ carbon will be significantly shifted downfield and will appear as a triplet due to the large one-bond coupling to the two directly attached fluorine atoms (¹JCF).

-

The CF₃- carbon of the trifluoroacetyl group will also be significantly downfield and will be split into a quartet by the three directly attached fluorine atoms (¹JCF).

-

The carbonyl carbon (-C=O) will be the most downfield signal. It will appear as a quartet due to coupling with the three fluorine atoms of the trifluoroacetyl group (²JCF).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the -CF₃ group and one for the -CHF₂ group.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -75 | Singlet | - | CF₃-C=O |

| ~ -125 | Doublet of triplets (dt) | JHF ≈ 56 Hz, JHF ≈ 14 Hz | O-CH₂-CHF₂ |

Causality Behind Predictions:

-

The -CF₃ group of the trifluoroacetate moiety typically appears around -75 to -77 ppm relative to CFCl₃.[1] Due to the absence of neighboring protons or fluorines within a typical coupling range, this signal is predicted to be a singlet.

-

The -CHF₂ group is expected to appear further upfield. The fluorine nuclei will be split by the geminal proton into a doublet (²JHF) and by the two vicinal protons of the methylene group into a triplet (³JHF), resulting in a doublet of triplets.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2-Difluoroethyl trifluoroacetate will be dominated by strong absorptions corresponding to the C=O and C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 - 1800 | Strong | C=O stretch (ester) |

| ~ 1100 - 1350 | Very Strong | C-F stretch |

| ~ 1000 - 1100 | Strong | C-O stretch |

| ~ 2900 - 3000 | Weak | C-H stretch |

Causality Behind Predictions:

-

C=O Stretch: The electron-withdrawing effect of the trifluoromethyl group will increase the frequency of the carbonyl stretch compared to a non-fluorinated ester, shifting it to a higher wavenumber.

-

C-F Stretch: The presence of five fluorine atoms will result in multiple, very strong absorption bands in the fingerprint region, which is characteristic of fluorinated compounds.

-

C-O Stretch: The ester C-O stretching vibrations will also be present and are typically strong.

-

C-H Stretch: The C-H stretching vibrations of the ethyl group will appear in their usual region but are expected to be of weak intensity compared to the C=O and C-F bands.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity |

| 178 | [M]⁺ (Molecular Ion) |

| 113 | [CF₃CO₂]⁺ |

| 97 | [CF₃CO]⁺ |

| 83 | [CHF₂CH₂O]⁺ |

| 69 | [CF₃]⁺ |

| 51 | [CHF₂]⁺ |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z 178 is expected, though it may be of low intensity due to the lability of the ester linkage.

-

Fragmentation: The primary fragmentation pathways for esters involve cleavage of the C-O bonds.

-

Cleavage of the acyl-oxygen bond would lead to the formation of the trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97 and the 2,2-difluoroethoxy radical.

-

Cleavage of the alkyl-oxygen bond would result in the formation of the 2,2-difluoroethyl cation ([CHF₂CH₂]⁺) and the trifluoroacetate radical.

-

Loss of the ethoxy group can lead to the formation of the trifluoroacetylium ion at m/z 97.

-

The trifluoromethyl cation ([CF₃]⁺) at m/z 69 and the difluoromethyl cation ([CHF₂]⁺) at m/z 51 are also expected fragments from the respective parts of the molecule.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Difluoroethyl trifluoroacetate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

Employ a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a spectrometer equipped with a fluorine probe.

-

Acquire the spectrum with a spectral width of approximately 200 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2,2-Difluoroethyl trifluoroacetate is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to obtain a high-quality spectrum.

-

Perform a background scan of the empty salt plates before running the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and expected fragments.

Visualizations

Molecular Structure

Caption: Predicted ¹H NMR splitting patterns for 2,2-Difluoroethyl trifluoroacetate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,2-Difluoroethyl trifluoroacetate. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a detailed forecast of its NMR, IR, and MS spectra. This information serves as a crucial starting point for the identification and characterization of this compound in various research and development settings. The provided experimental protocols offer a practical framework for obtaining empirical data, which will be invaluable for validating and refining the predictions made in this guide. As the use of fluorinated compounds continues to expand, a thorough understanding of their spectroscopic properties remains a cornerstone of modern chemical analysis.

References

-

SpectraBase. 2,2-DIFLUOROETHYL-TRIFLUOROACETATE. [Link]

-

NIST. Acetic acid, difluoro-, ethyl ester. [Link]

-

PubChem. Ethyl trifluoroacetate. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. [Link]

-

NIST. Ethanol, 2,2,2-trifluoro-. [Link]

-

PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

Sources

Navigating the Terrain of a Novel Fluorinated Building Block: A Technical Guide to the Safe Handling of 2,2-Difluoroethyl Trifluoroacetate

Abstract

As the landscape of pharmaceutical and materials science continues to evolve, the strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of innovation. 2,2-Difluoroethyl trifluoroacetate, a densely fluorinated ester, represents a valuable building block for the synthesis of complex chemical entities. Its unique electronic properties, however, necessitate a comprehensive understanding of its reactivity and potential hazards. This in-depth technical guide provides researchers, scientists, and drug development professionals with a framework for the safe handling, storage, and disposal of 2,2-Difluoroethyl trifluoroacetate, ensuring the integrity of both research and personnel.

Compound Profile and Hazard Identification

These classifications underscore the primary risks associated with this compound: its potential to readily ignite and its corrosive nature towards biological tissues. The causality behind these hazards lies in the inherent properties of highly fluorinated organic molecules. The electron-withdrawing nature of the fluorine atoms can influence the lability of other bonds within the molecule and its reactivity with biological macromolecules.

Table 1: Chemical and Physical Properties of 2,2-Difluoroethyl trifluoroacetate

| Property | Value | Source |

| CAS Number | 7556-84-5 | [1][2][3][4][5] |

| Molecular Formula | C₄H₃F₅O₂ | [1] |

| Molecular Weight | 178.06 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Purity | 97% | [2] |

The Hierarchy of Controls: A Proactive Approach to Safety

A robust safety culture is predicated on a multi-layered approach to hazard mitigation. The hierarchy of controls provides a systematic framework for minimizing risk, with the most effective measures implemented at the top.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For research applications involving 2,2-Difluoroethyl trifluoroacetate, elimination is not a viable option. However, a thorough risk assessment should always consider the possibility of substituting with a less hazardous reagent if the desired chemical transformation can be achieved.

Engineering Controls: The First Line of Defense

Given the flammability and corrosivity of 2,2-Difluoroethyl trifluoroacetate, robust engineering controls are paramount.

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of corrosive vapors and to contain any potential fires. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

-